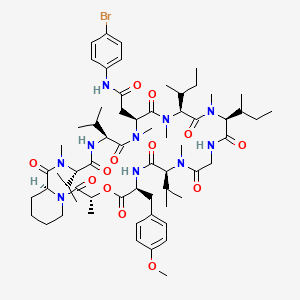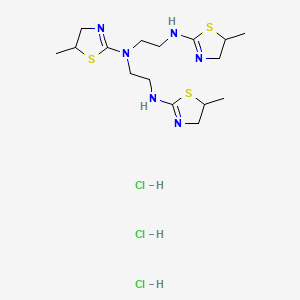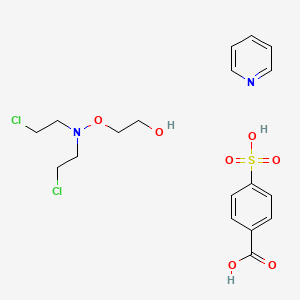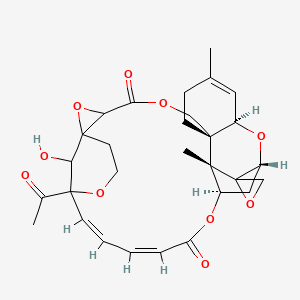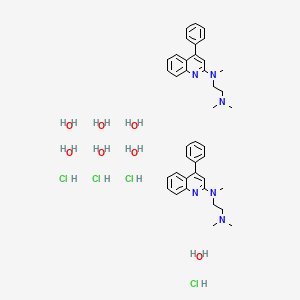
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride is a complex organic compound with a unique structure that includes a quinoline ring substituted with a phenyl group and an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine typically involves multiple steps, starting with the formation of the quinoline ring. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the introduction of the ethane-1,2-diamine moiety, which is achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethane-1,2-diamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’-trimethyl-N’-piperidin-4-yl-ethane-1,2-diamine
- N,N-dimethyl-N’-(2-phenyl-quinolin-4-yl)-ethane-1,2-diamine
Uniqueness
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the quinoline ring and the presence of the ethane-1,2-diamine moiety. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
97633-87-9 |
|---|---|
Fórmula molecular |
C40H64Cl4N6O7 |
Peso molecular |
882.8 g/mol |
Nombre IUPAC |
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride |
InChI |
InChI=1S/2C20H23N3.4ClH.7H2O/c2*1-22(2)13-14-23(3)20-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)21-20;;;;;;;;;;;/h2*4-12,15H,13-14H2,1-3H3;4*1H;7*1H2 |
Clave InChI |
SWSDXNUJVNFAAR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.CN(C)CCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.O.O.O.O.O.O.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


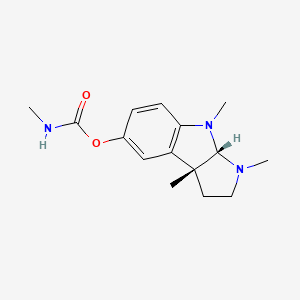
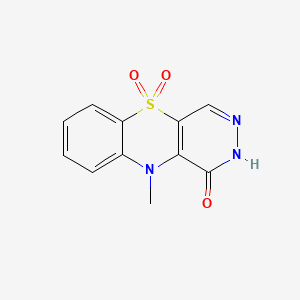
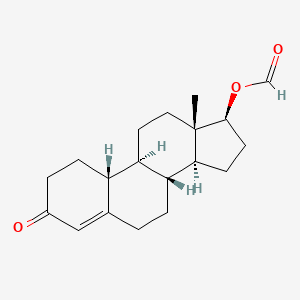
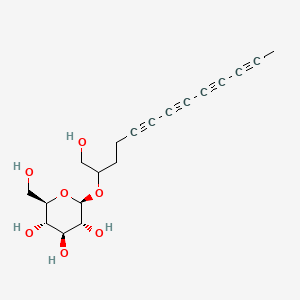
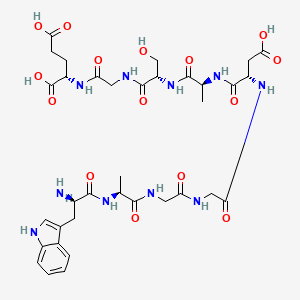

![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)


